5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5,6-dimethyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-10-11(2)20-14-12(10)13(16-9-17-14)15-3-4-18-5-7-19-8-6-18/h9H,3-8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMLOKUSCCGZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the morpholine moiety: This step involves the reaction of the intermediate with morpholine, often under reflux conditions.
Final modifications: Additional steps may include methylation or other functional group modifications to achieve the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in various scientific research applications due to its unique structural characteristics and biological activities. This article explores its applications in medicinal chemistry, biochemistry, and pharmacology, supported by relevant data tables and case studies.
Medicinal Chemistry
This compound has shown promising results in the development of new therapeutic agents. Its derivatives are investigated for various pharmacological properties, including:
- Anticancer Activity : Research indicates that compounds with thieno[2,3-d]pyrimidine cores can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated its potential against breast cancer cell lines by targeting the PI3K/Akt signaling pathway .
- Antimicrobial Properties : The compound exhibits activity against a range of microbial pathogens. Its interaction with bacterial enzymes suggests a mechanism for overcoming antibiotic resistance .
Biochemical Studies
The compound's ability to interact with biological targets has been extensively studied. Notable interactions include:
- Enzyme Inhibition : It has been shown to bind effectively to various kinases and phosphatases, which are crucial in cell signaling pathways. This binding affinity is essential for understanding its potential as a therapeutic agent .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylthieno[2,3-d]pyrimidin-4-amine | Methyl substitution at position 5 | Lacks the morpholine group |
| N-(2-Morpholin-4-ylethyl)-thieno[3,2-d]pyrimidin | Similar core structure but different substitution | Different biological activity profile |
| 6-Chloro-thieno[2,3-d]pyrimidin | Chlorine substitution at position 6 | Enhanced lipophilicity affecting bioavailability |
This table highlights the distinct structural features that may confer unique biological activities and pharmacokinetic properties to this compound compared to its analogs.
Case Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of thieno[2,3-d]pyrimidines and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that derivatives containing the morpholine substituent exhibited enhanced cytotoxicity compared to those without it. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus. The study demonstrated that the compound effectively inhibited bacterial growth at low concentrations by disrupting cell wall synthesis, thereby highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, their substituents, and biological implications:
*Calculated based on ; †From ; ‡From .
Structural and Functional Analysis
Core Modifications: The 5,6-dimethyl substitution is conserved across analogs, stabilizing the planar thienopyrimidine core for π-π stacking with target proteins . Fused benzo rings (e.g., in tetrahydrobenzo analogs) increase molecular rigidity and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Substituent Effects :
- Morpholine Derivatives : The 2-(morpholin-4-yl)ethyl group (target compound) balances hydrophilicity and flexibility, favoring kinase binding pockets. In contrast, bulkier morpholine-propyl analogs () may hinder target access .
- Aromatic vs. Aliphatic Substituents : Benzyl groups () enhance hydrophobic interactions but reduce solubility, whereas pyridyl carboxamides () introduce hydrogen-bonding capacity for antimicrobial activity .
- Sulfonyl and Sulfonamide Groups : The 4-methylsulfonylphenyl substituent () increases polarity and selectivity for γ-isoform kinases .
Biological Activity Trends: Antimicrobial Activity: Carboxamide-linked pyridyl derivatives (e.g., 2c) exhibit potent activity against P. aeruginosa due to improved bacterial membrane penetration . Kinase Inhibition: Morpholine-containing analogs show promise in targeting ATP-binding pockets, with sulfonylphenyl variants (e.g., compound 35) demonstrating isoform specificity .
Research Findings and Challenges
- Synthetic Yields : The target compound’s synthesis (similar to ) yields ~27% due to harsh HCl conditions, whereas carboxamide derivatives () achieve 62–70% yields via peptide coupling .
- Physicochemical Properties : Morpholine derivatives generally exhibit higher solubility (logP ~2.5) compared to benzyl-substituted analogs (logP ~3.8) .
- Contradictions : While morpholine groups enhance solubility, they may reduce blood-brain barrier penetration compared to lipophilic propyl-morpholine analogs .
Biological Activity
5,6-Dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with specific substitutions that contribute to its biological properties. The molecular formula is C14H20N4S, and it has a molecular weight of approximately 292.40 g/mol. The structure includes:
- Thieno ring fused to a pyrimidine ring
- Methyl groups at positions 5 and 6
- An amino group at position 4
- A morpholine group attached to the ethyl chain
Biological Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit various pharmacological properties. The following table summarizes key biological activities associated with this compound:
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic activity of thieno[2,3-d]pyrimidine derivatives against several cancer cell lines including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The compound demonstrated significant cytotoxicity with half-maximal cytotoxic concentration (CC50) values ranging from 58.44 to 224.32 µM compared to standard drugs like 5-fluorouracil (CC50 = 381.16 µM) and cisplatin (CC50 = 47.17 µM) .
- VEGFR-2 Inhibition : Molecular docking studies have shown that similar compounds effectively bind to the VEGFR-2 active site, suggesting potential in inhibiting angiogenesis in tumors . This mechanism is crucial for developing anticancer agents targeting tumor growth.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thienopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of Morpholine Moiety : Reaction of the intermediate with morpholine under reflux conditions.
- Final Modifications : Additional steps may include methylation or functional group modifications to achieve the desired compound.
These methods can be optimized for yield and purity using various catalysts .
Q & A
Q. What are effective synthetic routes for 5,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 2-amino-thiophene derivatives with formamide or urea under high temperatures (180–200°C) to form the thieno[2,3-d]pyrimidine core .
- Step 2: Introduction of the 5,6-dimethyl groups via alkylation or Friedel-Crafts acylation, followed by reduction .
- Step 3: Nucleophilic substitution at the 4-position using 2-(morpholin-4-yl)ethylamine in refluxing isopropyl alcohol with catalytic HCl .
- Optimization: Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield (75–85%) compared to conventional methods (50–60%) .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | Formamide, 200°C, 2h | 60–70 |
| Dimethylation | AlCl₃, CH₃I, DCM, 0°C → RT | 80–85 |
| Amine coupling | 2-(morpholin-4-yl)ethylamine, IPA, HCl, reflux | 70–75 |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 2.35–2.50 (m, 8H, morpholine CH₂), δ 2.70 (s, 6H, 5,6-dimethyl), δ 7.20–7.50 (thienopyrimidine protons) .
- ¹³C NMR: Signals at 168–170 ppm (C4-pyrimidine), 22–25 ppm (methyl groups) .
- High-Performance Liquid Chromatography (HPLC): Purity >98% using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min) .
- X-ray Crystallography: Confirms planar thienopyrimidine core and spatial orientation of the morpholine-ethyl group .
Q. What initial biological activities have been reported for this compound?
Methodological Answer:
- Anticancer Activity:
- Antimicrobial Activity:
Advanced Research Questions
Q. How do substituent variations at the 5,6-dimethyl and morpholine-ethyl positions influence biological activity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Insights:
- 5,6-Dimethyl Groups: Enhance lipophilicity (logP = 2.8 vs. 1.5 for non-methylated analogs), improving membrane permeability .
- Morpholine-Ethyl Chain: Increases solubility (logS = -3.2) and modulates kinase selectivity (e.g., 10x selectivity over EGFR) .
-
Key Modifications and Outcomes:
Modification Biological Impact Replacement of morpholine with piperazine Reduced anticancer activity (IC₅₀ = 8.7 µM) Addition of electron-withdrawing groups (e.g., -CF₃) Improved antimicrobial MIC (4 µg/mL) but increased cytotoxicity
Q. What computational methods are used to predict target interactions?
Methodological Answer:
- Molecular Docking:
- Molecular Dynamics (MD) Simulations:
- 100-ns simulations show stable binding to tubulin’s colchicine site (RMSD < 2.0 Å) .
- QSAR Models:
Q. How can contradictions in biological data across studies be resolved?
Methodological Answer:
- Common Sources of Variability:
- Assay Conditions: Varying serum concentrations (e.g., 5% vs. 10% FBS) alter IC₅₀ by 2–3x .
- Cell Line Heterogeneity: MDA-MB-435 vs. MCF-7 shows differential βIII-tubulin expression impacting resistance .
- Strategies for Harmonization:
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement:
- Co-crystallization with cyclodextrins (e.g., HP-β-CD) increases aqueous solubility by 15x .
- Metabolic Stability:
- Deuteriation at the morpholine-ethyl position reduces CYP3A4-mediated clearance (t₁/₂ = 4.2 h vs. 1.8 h for non-deuteriated) .
- Formulation:
- Nanoparticle encapsulation (PLGA) improves tumor accumulation (AUC = 280 µg·h/mL vs. 90 µg·h/mL for free drug) .
Q. How can the mechanism of action be confirmed beyond in vitro assays?
Methodological Answer:
- In Vivo Models:
- Xenograft studies in BALB/c mice show 60% tumor growth inhibition at 10 mg/kg (QD, 14 days) .
- Biochemical Validation:
- Western blotting confirms downregulation of cyclin D1 and phospho-STAT3 in treated tumors .
- Crystallographic Studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
